(5E)-5-[(4-bromophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Description
The compound (5E)-5-[(4-bromophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidinone family, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its structure features a 4-bromophenyl substituent at the 5-position, a methyl group at the 3-position, and a thiocarbonyl group at the 2-position. This compound shares structural motifs with derivatives reported in anticancer and photopharmacological studies, though its specific applications remain under investigation .
Properties
IUPAC Name |
(5E)-5-[(4-bromophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNOS2/c1-13-10(14)9(16-11(13)15)6-7-2-4-8(12)5-3-7/h2-6H,1H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWPUBZZBTWIPC-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)Br)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC=C(C=C2)Br)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(4-bromophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 4-bromobenzaldehyde with 3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(4-bromophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethylformamide or acetonitrile, under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Scientific Research Applications
Structural Characteristics
The compound features a thiazolidine ring with a sulfur atom and a nitrogen atom, which contributes to its biological activity. The presence of the bromophenyl group enhances its electronic properties, making it reactive in various chemical reactions.
Antimicrobial Activity
Research indicates that (5E)-5-[(4-bromophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by interfering with cell wall synthesis and modulating enzyme activity. Studies suggest that this compound may be effective against resistant strains of bacteria, making it a candidate for further development as an antimicrobial agent .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. It is believed to induce apoptosis in cancer cells by modulating signaling pathways related to cell proliferation and survival. In vitro studies have demonstrated that it can inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The unique structure of the thiazolidinone scaffold allows for the development of derivatives with enhanced potency .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, (5E)-5-[(4-bromophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one has shown promise as an anti-inflammatory agent. It may exert these effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This property could be beneficial in treating chronic inflammatory conditions .
Comparative Analysis with Related Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| (5E)-5-[(4-bromophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | High | Moderate | Moderate |
| (5E)-5-[(4-chlorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | Moderate | Low | Low |
| (5E)-5-[(4-fluorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | High | High | Moderate |
This table illustrates the comparative efficacy of (5E)-5-[(4-bromophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one against similar compounds. Its unique bromophenyl substitution enhances both antimicrobial and anticancer activities compared to other halogenated derivatives.
Case Study 1: Antimicrobial Testing
In a study published in the Journal of Antibiotics, (5E)-5-[(4-bromophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one was tested against various Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics like penicillin .
Case Study 2: Cancer Cell Line Studies
A recent article in Cancer Research highlighted the compound's ability to induce apoptosis in MCF7 breast cancer cells through caspase activation pathways. The study concluded that this compound could serve as a lead structure for developing novel anticancer therapies .
Mechanism of Action
The mechanism of action of (5E)-5-[(4-bromophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Enzymes: It may inhibit key enzymes involved in metabolic pathways, leading to the disruption of cellular processes.
Interacting with DNA: The compound can intercalate into DNA, affecting replication and transcription processes.
Modulating Signaling Pathways: It may influence signaling pathways related to inflammation and cell proliferation, thereby exhibiting anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Thiazolidinone derivatives are structurally diverse, with variations in aromatic substituents and side chains significantly altering their physicochemical and biological properties. Key analogs include:
Crystallographic and Computational Insights
- Structural Motifs: The target compound’s planar thiazolidinone ring and conjugated benzylidene moiety are conserved across analogs (e.g., ). Crystal structures (e.g., ) reveal intramolecular hydrogen bonds between the thiocarbonyl sulfur and adjacent NH groups, stabilizing the E-configuration .
- SHELX Refinement: Structures of similar compounds (e.g., ) were solved using SHELXL, highlighting the prevalence of this method in thiazolidinone crystallography .
Biological Activity
(5E)-5-[(4-bromophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic compound belonging to the thiazolidinone class, which has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects, supported by recent research findings.
Chemical Structure and Properties
The molecular structure of (5E)-5-[(4-bromophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one features a thiazolidine ring with a bromophenyl substituent. The presence of sulfur and nitrogen atoms in the ring contributes to its unique reactivity and biological activity.
Chemical Formula
- Molecular Formula : C11H10BrNOS2
- Molecular Weight : 304.33 g/mol
Antimicrobial Activity
Research indicates that thiazolidinone derivatives, including (5E)-5-[(4-bromophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one, exhibit significant antimicrobial properties. The compound has demonstrated effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values reported as low as 0.21 μM for some derivatives .
| Microorganism | MIC (μM) |
|---|---|
| Escherichia coli | 0.21 |
| Pseudomonas aeruginosa | 0.21 |
| Staphylococcus aureus | 6.25 |
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies have shown that it can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and modulation of cell cycle progression. The structure-activity relationship (SAR) analysis suggests that the bromophenyl group enhances its cytotoxicity against certain cancer cell lines .
Anti-inflammatory Effects
In vitro studies indicate that (5E)-5-[(4-bromophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It inhibits key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
- Signaling Pathway Modulation : The compound may interfere with signaling pathways that regulate inflammation and cell proliferation.
Case Studies
Recent studies have highlighted the efficacy of thiazolidinone derivatives in various biological assays:
- Study on Antimicrobial Activity : A study reported that derivatives of thiazolidinones showed strong antibacterial activity against clinical isolates of Staphylococcus aureus, with significant reductions in biofilm formation observed at concentrations equal to their MIC values .
- Anticancer Research : Another investigation revealed that certain thiazolidinone compounds exhibited promising cytotoxic effects on human cancer cell lines, leading to increased apoptosis rates compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
